molecular formula C13H17FN2O4S B2953933 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide CAS No. 1028026-24-5

2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide

Cat. No. B2953933
CAS RN: 1028026-24-5
M. Wt: 316.35
InChI Key: CSPZLAAMNPPMJO-UHFFFAOYSA-N
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Description

2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide, also known as AFMB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AFMB is a small molecule inhibitor of the protease enzyme, cathepsin S, which plays a crucial role in the immune system's response to inflammation. The inhibition of cathepsin S by AFMB has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism Of Action

2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide works by inhibiting the protease enzyme, cathepsin S, which is involved in antigen presentation and processing in the immune system. The inhibition of cathepsin S by 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. This results in a decrease in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects:
2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The inhibition of cathepsin S by 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. This results in a decrease in inflammation and an improvement in disease symptoms.

Advantages And Limitations For Lab Experiments

2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide has several advantages for use in scientific research, including its high purity and yield, its specificity for cathepsin S, and its potential therapeutic applications for various inflammatory diseases and cancer. However, 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide, including:
1. Further studies to determine the safety and efficacy of 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide in humans for the treatment of various inflammatory diseases and cancer.
2. Development of new analogs of 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide with improved potency and selectivity for cathepsin S.
3. Investigation of the potential of 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide as a therapeutic agent for other diseases, including Alzheimer's disease and osteoarthritis.
4. Studies to determine the mechanism of action of 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide and its effects on other immune cells and pathways.
In conclusion, 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide is a promising compound for the treatment of various inflammatory diseases and cancer. Its inhibition of cathepsin S has been shown to have anti-inflammatory effects, making it a potential therapeutic candidate. Further research is needed to determine its safety and efficacy in humans and to develop new analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide involves a multi-step process that begins with the reaction of 2-fluoroaniline with ethyl 4-chloroacetoacetate to form an intermediate product. The intermediate product is then reacted with methylsulfonyl chloride to form the final product, 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide. The synthesis of 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The inhibition of cathepsin S by 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide has also been shown to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-acetamido-N-(2-fluorophenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-9(17)15-12(7-8-21(2,19)20)13(18)16-11-6-4-3-5-10(11)14/h3-6,12H,7-8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPZLAAMNPPMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide

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